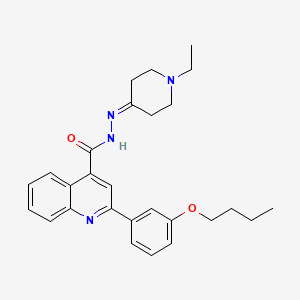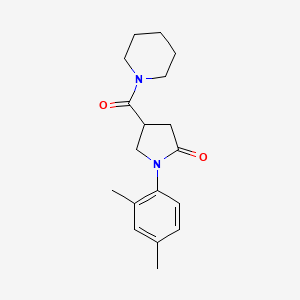
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and toxicology. In
Mécanisme D'action
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When this compound binds to these receptors, it causes them to open and allow the influx of positively charged ions, which results in depolarization of the postsynaptic membrane. This depolarization can lead to the release of neurotransmitters, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models, as well as to have anxiolytic and antidepressant effects. This compound has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is its high affinity for nAChRs, which makes it a valuable tool for studying the function of these receptors. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone research. One area of interest is the potential therapeutic uses of this compound for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Finally, there is interest in developing new analogs of this compound that may have improved pharmacological properties.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain, which makes it a valuable tool for studying the function of these receptors. This compound has also been used in studies investigating the effects of nAChRs on learning and memory, as well as in studies exploring the potential therapeutic effects of nAChR agonists on neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-7-16(14(2)10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMJBCAHUOEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



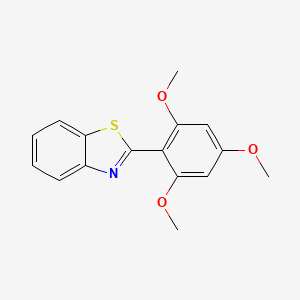
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)
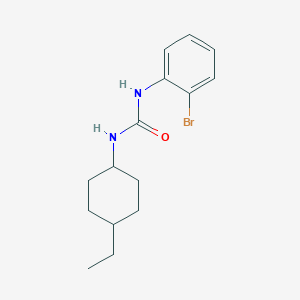
![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
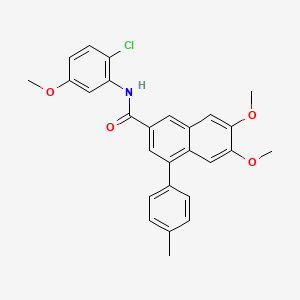
![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)



![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
